molecular formula C13H12BrN B1626654 9-Bromo-1,2,3,4-tetrahydroacridine CAS No. 337915-93-2

9-Bromo-1,2,3,4-tetrahydroacridine

Cat. No. B1626654
M. Wt: 262.14 g/mol
InChI Key: ZJPQYDJYNNEYHL-UHFFFAOYSA-N
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Description

9-Bromo-1,2,3,4-tetrahydroacridine is a derivative of acridine . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .


Molecular Structure Analysis

Acridine derivatives are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .

Scientific Research Applications

Alzheimer's Disease Treatment

9-Amino-1,2,3,4-tetrahydroacridine derivatives, which are closely related to 9-Bromo-1,2,3,4-tetrahydroacridine, have been studied for their role as acetylcholinesterase inhibitors, an important target in the treatment of Alzheimer's disease. These derivatives have been synthesized and evaluated for their inhibitory activity, with significant findings in the structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) for these compounds (Recanatini et al., 2000).

Antidiabetic Potential

Some derivatives of 9-substituted 1,2,3,4-tetrahydroacridine, including those similar to 9-Bromo-1,2,3,4-tetrahydroacridine, have been explored for their antidiabetic potentials. These compounds demonstrated efficiency in improving glucose level and liver function enzymes in diabetic models, indicating a potential application in diabetic disease management (Abdel Megeed et al., 2017).

Crystal Structure Analysis

The crystal structures of salts of 9-aminoacridine, which are structurally related to 9-Bromo-1,2,3,4-tetrahydroacridine, have been studied to understand their solvent-bridged frameworks and hydrogen bonding patterns. This research provides insights into the molecular interactions and structures of acridine derivatives (Trzybiński & Sikorski, 2013).

Myorelaxant Activity

9-Indolyl-1,8-acridinedione derivatives, similar to 9-Bromo-1,2,3,4-tetrahydroacridine, have shown promising myorelaxant activity. These compounds were synthesized using microwave-assisted methods and tested for their efficacy in relaxing smooth muscle tissues, indicating potential therapeutic applications (Gündüz et al., 2014).

Antimalarial Properties

The antimalarial activity of 1,2,3,4-tetrahydroacridin-9(10H)-ones (THAs) has been an area of research interest. These compounds, which include derivatives of 9-Bromo-1,2,3,4-tetrahydroacridine, have been tested for their effectiveness against malaria, showcasing potential as antimalarial agents (Cross et al., 2011).

Photorelease of Neurotransmitter Amino Acids

Research on 9-Bromomethylacridine derivatives has explored their use in the photorelease of neurotransmitter amino acids. These studies highlight the potential of acridine derivatives in controlled drug delivery and release systems, beneficial in various therapeutic applications (Piloto et al., 2013).

C(sp3)–H and C(sp2)–H Alkylation

9-Methylacridine, a derivative similar to 9-Bromo-1,2,3,4-tetrahydroacridine, has been identified as an effective ligand in Pd(II)-catalyzed C(sp3)–H and C(sp2)–H alkylation. This reaction has applications in the preparation of unnatural amino acids and controlled acrylic acids, suggesting potential in synthetic chemistry and material science (Zhu et al., 2014).

Pharmacokinetics in Clinical Trials

The pharmacokinetics of 9-amino-1,2,3,4-tetrahydroacridine (tacrine), closely related to 9-Bromo-1,2,3,4-tetrahydroacridine, has been studied in clinical trials. Understanding the pharmacokinetics is crucial for determining the efficacy and safety of these compounds in therapeutic applications (Hartvig et al., 2004).

Solid-State Emitting Systems

Research on polyfluorohydroxyacridines and their Zn2+ complexes, which are structurally related to 9-Bromo-1,2,3,4-tetrahydroacridine, has been conducted to develop new materials for solid-state emitting systems. These findings are significant for the development of advanced materials in optoelectronics and photonics (Miozzo et al., 2004).

Corrosion Inhibition in Steel

The synergistic effect of certain tetrahydroacridine derivatives, including 9-(4-Chlorophenyl)-1,2,3,4-tetrahydroacridines, has been studied for corrosion inhibition in mild steel. This research is crucial for industrial applications where corrosion resistance is vital (Zhang et al., 2019).

Multifunctional Agents for Alzheimer's Treatment

9-Amino-1,2,3,4-tetrahydroacridine derivatives with fluorobenzoic acid have been synthesized and evaluated as multifunctional agents for Alzheimer's disease treatment. These compounds have shown potent inhibitory activity against cholinesterases and β-amyloid aggregation, indicating their potential in treating Alzheimer's disease (Czarnecka et al., 2017).

Future Directions

There is still much to learn about acridine derivatives like 9-Bromo-1,2,3,4-tetrahydroacridine. In the wake of recent surges to find efficient and non-toxic corrosion inhibitors, acridines and their analogs could be an appropriate answer . Furthermore, due to increasing antibacterial resistance worldwide, researchers are consistently looking for better and more efficient drugs, making acridines a promising area of study .

properties

IUPAC Name

9-bromo-1,2,3,4-tetrahydroacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPQYDJYNNEYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480089
Record name 9-Bromo-1,2,3,4-tetrahydroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Bromo-1,2,3,4-tetrahydroacridine

CAS RN

337915-93-2
Record name 9-Bromo-1,2,3,4-tetrahydroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
O Farat, S Varenichenko, V Markov… - Ukrainian Chemistry …, 2023 - ucj.org.ua
The aim of the work was to establish the spectrum of biological activity of new derivatives of 9-bromo-1, 2, 3, 4-tetrahydroacridine due to the limited amount of literature data. In silico …
Number of citations: 0 ucj.org.ua
NV Smetanin, SV Tokarieva… - … journal.–2021.–5 (87 …, 2021 - researchgate.net
To find biological activity among easily available 2-[(4S, 4’S/4R, 4’R)-2’, 5’-dioxo-2, 3, 5, 6, 7, 8-hexahydro-1H-spiro [acridine-4, 3’-pyrrolidin]-4’-yl]-N-aryl-acetamide,(4S/4R)-4-[(3R/3S)-…
Number of citations: 2 www.researchgate.net
NV Smetanin, SA Varenichenko, AV Mazepa, OK Farat… - researchgate.net
Previously unknown spiroderivatives of 3, 1-benzoxazines were synthesized by the reaction of anthranilic acid with cyclic ketones. The interaction of 3, 1-spirobenzoxazines with …
Number of citations: 2 www.researchgate.net
IA Selby - Acridines, Volume 9, 2009 - books.google.com
Acridinium salts are generally prepared by direct alkylation of acridines, by reduction of 10-alkyl-9-acridanones and oxidation of the resulting acridans, or by the reaction of lO-alkyl-9-…
Number of citations: 2 books.google.com
МВ СМЕТАНІН - udhtu.edu.ua
Сметанін МВ Синтез та реакції анельованих піридинів.–Кваліфікаційна наукова праця на правах рукопису. Дисертація на здобуття ступеня доктора філософії за …
Number of citations: 0 udhtu.edu.ua

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